molecular formula C12H14N2O B11900166 2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol CAS No. 62225-49-4

2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol

Cat. No.: B11900166
CAS No.: 62225-49-4
M. Wt: 202.25 g/mol
InChI Key: COYOXSJQBYCGHR-UHFFFAOYSA-N
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Description

2-((1-Aminonaphthalen-2-yl)amino)ethanol is an organic compound with the molecular formula C12H14N2O It is a derivative of naphthalene, featuring an amino group attached to the naphthalene ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Aminonaphthalen-2-yl)amino)ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-naphthylamine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-70°C.

    Catalysts: A base catalyst, such as sodium hydroxide, is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((1-Aminonaphthalen-2-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-((1-Aminonaphthalen-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene: Lacks the ethanol group, making it less versatile in certain reactions.

    2-Aminonaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    Naphthalene-2-ethanol: Lacks the amino group, limiting its potential interactions with biological targets.

Uniqueness

2-((1-Aminonaphthalen-2-yl)amino)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its analogs.

Properties

CAS No.

62225-49-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-[(1-aminonaphthalen-2-yl)amino]ethanol

InChI

InChI=1S/C12H14N2O/c13-12-10-4-2-1-3-9(10)5-6-11(12)14-7-8-15/h1-6,14-15H,7-8,13H2

InChI Key

COYOXSJQBYCGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)NCCO

Origin of Product

United States

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